(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
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Overview
Description
®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings or electronic devices.
Mechanism of Action
The mechanism of action of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit a wide range of biological activities.
Imidazole derivatives: These heterocycles are key components in many functional molecules and have diverse applications in pharmaceuticals and materials science.
Uniqueness
®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is unique due to its specific structural features and the presence of a chlorine atom. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(7R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-2-5-1-3-6(10)8(5)11-7/h2,4,6H,1,3,10H2/t6-/m1/s1 |
InChI Key |
YALKFRLJYPZINN-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)N=C(C=C2)Cl |
Canonical SMILES |
C1CC2=C(C1N)N=C(C=C2)Cl |
Origin of Product |
United States |
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